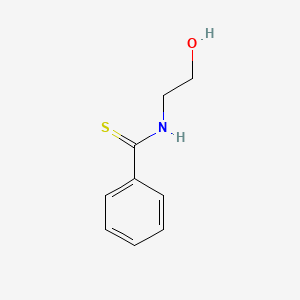

N-(2-hydroxyethyl)benzenecarbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-hydroxyethyl)benzenecarbothioamide, also known as HEBC, is a chemical compound that has been widely used in scientific research. This compound is a thiol-containing compound that has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

N-(2-hydroxyethyl)benzenecarbothioamide and its derivatives have been studied extensively for their role in chemical synthesis and structural analysis. For instance, N-arylthiobenzamides, closely related to N-(2-hydroxyethyl)benzenecarbothioamide, are involved in the thermally induced cyclization process to produce benzothiazoles, with N-(2-methoxyphenyl)benzenecarbothioamide being a specific example (Barrett et al., 2012). Furthermore, the structural analysis of benzenecarbothioamide complexes reveals intricate molecular interactions, such as the distorted octahedral geometry found in the (Benzenecarbothioamide-κS)pentacarbonyltungsten(0) complex, underscoring the compound's utility in crystallography and molecular design (Merniz et al., 2011).

Corrosion Inhibition

Several studies have highlighted the role of N-(2-hydroxyethyl)benzenecarbothioamide derivatives in corrosion inhibition. These compounds have shown promising results as corrosion inhibitors, particularly for mild steel in acidic mediums. They function by forming protective layers on the metal surface, thereby reducing corrosion rates. Advanced techniques such as electrochemical impedance spectroscopy and potentiodynamic polarization have been employed to evaluate the efficiency of these inhibitors, with findings indicating significant corrosion resistive behavior (Singh et al., 2021).

Anticancer Activity

Compounds structurally related to N-(2-hydroxyethyl)benzenecarbothioamide have been synthesized and tested for their anticancer activity. Benzene sulfonamide derivatives, for example, have shown potent anticancer effects against MCF-7 breast carcinoma cell lines. Molecular docking studies have been used to further understand the interaction between these compounds and cancer cell proteins, providing insights into their mechanism of action and paving the way for potential therapeutic applications (Mohamed et al., 2022).

properties

IUPAC Name |

N-(2-hydroxyethyl)benzenecarbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS/c11-7-6-10-9(12)8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUCDFYMCVUIDHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=S)NCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26727628 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B2502090.png)

![3-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2502091.png)

![2-[Methyl(phenyl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2502097.png)

![N-benzyl-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2502101.png)

![3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2502104.png)

![3-Methyl-2-[(2-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2502108.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)cyclohexanecarboxamide](/img/structure/B2502109.png)